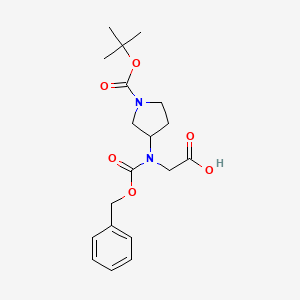

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyloxy group and a tert-butoxycarbonyl group, both of which are common protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of this compound likely involves the protection of amines using the tert-butoxycarbonyl (BOC) group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The presence of the pyrrolidine ring, benzyloxy group, and tert-butoxycarbonyl group contribute to its complexity .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the addition or removal of the protecting groups. For example, the BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl groups and the nonpolar tert-butyl groups would influence its solubility properties .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, a metal catalyst facilitates the transfer of an organic group from a boron compound to a palladium compound . The specific interactions of “2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid” with its targets would depend on the specific nature of these targets.

Biochemical Pathways

The compound may affect the biochemical pathways involved in carbon–carbon bond formation, given its potential role in Suzuki–Miyaura coupling . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers . The downstream effects would depend on the specific context in which the reaction occurs.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of solvent and the pH of the reaction medium .

properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-phenylmethoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-10-9-15(11-20)21(12-16(22)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAZRPVAXDIMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)

![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)

![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)

![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)